![molecular formula C29H26FN5O3S B2982605 3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]propanamide CAS No. 1044147-32-1](/img/structure/B2982605.png)
3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]propanamide is a useful research compound. Its molecular formula is C29H26FN5O3S and its molecular weight is 543.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]propanamide is a compound with significant biological activity, particularly in the realms of oncology and metabolic disorders. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C30H29N5O3S
- Molecular Weight : 539.6 g/mol
- CAS Number : 1095325-73-7
The compound's biological activity is largely attributed to its structural components that allow it to interact with various biological targets. The imidazo[1,2-c]quinazoline scaffold is known for its role as a tyrosine kinase inhibitor, which is crucial in cancer therapy due to the overexpression of tyrosine kinase receptors in several cancers, including breast and prostate cancer .
Anticancer Activity
Research indicates that derivatives of quinazoline, including this compound, exhibit significant antiproliferative effects against various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (breast cancer) | 11.94 | |
HepG2 (liver cancer) | 10.58 | |
HCC827 (lung cancer) | Not specified |
The presence of the benzylcarbamoyl moiety enhances the compound's affinity towards cancer cells, potentially through increased lipophilicity and improved cellular uptake.
Anti-Diabetic Properties
The compound has also been investigated for its potential as an anti-diabetic agent. It acts as an α-glucosidase inhibitor, which is a validated target for the management of type 2 diabetes mellitus (T2DM). Studies have shown that modifications on the imidazole moiety can significantly influence inhibitory activity against α-glucosidase enzymes .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that:
- Substituent Effects : Electron-donating groups increase potency while electron-withdrawing groups may reduce activity.
- Linker Variations : The type and position of substituents on the quinazoline scaffold can drastically alter biological activity.
- Hybridization Effects : Compounds incorporating both benzyl and thio groups have shown enhanced selectivity and potency against viral infections and cancer cells .
Case Studies
A notable study highlighted the efficacy of similar compounds in inhibiting specific cancer cell lines. For instance, a derivative with a similar structure exhibited an IC50 value comparable to that of doxorubicin, a standard chemotherapeutic agent . Additionally, another study demonstrated that compounds with dual phenyl rings showed improved α-glucosidase inhibitory activity compared to simpler analogs .
属性
IUPAC Name |
3-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O3S/c30-21-12-10-20(11-13-21)17-31-25(36)15-14-24-28(38)35-27(33-24)22-8-4-5-9-23(22)34-29(35)39-18-26(37)32-16-19-6-2-1-3-7-19/h1-13,24H,14-18H2,(H,31,36)(H,32,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPQMWZCXQNDLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。